Methyl 2-(1,3-benzodioxol-5-yl)-4-(4-fluorophenyl)-4-oxobutanoate
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Overview
Description
Methyl 2-(1,3-benzodioxol-5-yl)-4-(4-fluorophenyl)-4-oxobutanoate is a complex organic compound characterized by its molecular structure, which includes a benzodioxole ring, a fluorophenyl group, and a butanoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(1,3-benzodioxol-5-yl)-4-(4-fluorophenyl)-4-oxobutanoate typically involves multiple steps, starting with the formation of the benzodioxole ring followed by the introduction of the fluorophenyl group and the esterification process. Common synthetic routes include:
Friedel-Crafts Acylation: This reaction involves the acylation of benzodioxole with 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Esterification: The resulting carboxylic acid is then esterified using methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to increase yield and purity. The use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can also be employed to enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(1,3-benzodioxol-5-yl)-4-(4-fluorophenyl)-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can be performed to reduce the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions, often requiring acidic or basic conditions.
Major Products Formed:
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: Various ester derivatives can be formed depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, Methyl 2-(1,3-benzodioxol-5-yl)-4-(4-fluorophenyl)-4-oxobutanoate is studied for its potential biological activities. It may serve as a precursor for the development of new pharmaceuticals or as a tool in biochemical assays.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new drugs. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which Methyl 2-(1,3-benzodioxol-5-yl)-4-(4-fluorophenyl)-4-oxobutanoate exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and molecular targets involved would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
Methyl 2-(1,3-benzodioxol-5-yl)-3-oxobutanoate: Similar structure but lacks the fluorophenyl group.
Methyl 2-(1,3-benzodioxol-5-yl)-4-phenyl-4-oxobutanoate: Similar structure but with a non-fluorinated phenyl group.
Methyl 2-(1,3-benzodioxol-5-yl)-4-(4-chlorophenyl)-4-oxobutanoate: Similar structure but with a chlorophenyl group instead of fluorophenyl.
Uniqueness: Methyl 2-(1,3-benzodioxol-5-yl)-4-(4-fluorophenyl)-4-oxobutanoate is unique due to the presence of the fluorophenyl group, which can significantly alter its chemical and biological properties compared to similar compounds. The fluorine atom can enhance the compound's stability, lipophilicity, and binding affinity to biological targets.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
methyl 2-(1,3-benzodioxol-5-yl)-4-(4-fluorophenyl)-4-oxobutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FO5/c1-22-18(21)14(9-15(20)11-2-5-13(19)6-3-11)12-4-7-16-17(8-12)24-10-23-16/h2-8,14H,9-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAWCDBKWKFKARH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC(=O)C1=CC=C(C=C1)F)C2=CC3=C(C=C2)OCO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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